N-[1-(Phenylmethyl)-3-piperidinyl]acetamide
Overview
Description
N-[1-(Phenylmethyl)-3-piperidinyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Phenylmethyl)-3-piperidinyl]acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the condensation of carboxylic acids and amines in the presence of catalysts such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using efficient and cost-effective routes. The use of metal-based catalysis and multicomponent reactions are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Phenylmethyl)-3-piperidinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(Phenylmethyl)-3-piperidinyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(Phenylmethyl)-3-piperidinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired pharmacological effects .
Comparison with Similar Compounds
N-[1-(Phenylmethyl)-3-piperidinyl]acetamide can be compared with other piperidine derivatives, such as:
N-[(1S)-1-(Phenylmethyl)-2-(1-piperidinyl)ethyl]acetamide: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Spiropiperidines: These compounds have a spirocyclic structure, which imparts unique steric and electronic properties.
Piperidinones: These derivatives contain a carbonyl group, which significantly alters their chemical behavior and applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)15-14-8-5-9-16(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTPZEGFFWIFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262872 | |
Record name | N-[1-(Phenylmethyl)-3-piperidinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-74-6 | |
Record name | N-[1-(Phenylmethyl)-3-piperidinyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60169-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(Phenylmethyl)-3-piperidinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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